3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate

Medicinal Chemistry Physicochemical Profiling ADME Prediction

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate (CAS 1049530-51-9) is a synthetic small molecule belonging to the 1,2-benzisoxazole class, a privileged scaffold in medicinal chemistry associated with anticonvulsant, antipsychotic, and anti-inflammatory activities. Its architecture features a benzisoxazole core linked via a methylene bridge to a 3-methoxyphenoxy moiety, with a pivalate (trimethylacetate) ester at the 6-position.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
Cat. No. B11165868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC
InChIInChI=1S/C20H21NO5/c1-20(2,3)19(22)25-15-8-9-16-17(21-26-18(16)11-15)12-24-14-7-5-6-13(10-14)23-4/h5-11H,12H2,1-4H3
InChIKeyQKLSEQKBXFCULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl Pivalate: Core Chemical Identity and Structural Classification


3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate (CAS 1049530-51-9) is a synthetic small molecule belonging to the 1,2-benzisoxazole class, a privileged scaffold in medicinal chemistry associated with anticonvulsant, antipsychotic, and anti-inflammatory activities [1]. Its architecture features a benzisoxazole core linked via a methylene bridge to a 3-methoxyphenoxy moiety, with a pivalate (trimethylacetate) ester at the 6-position. This specific ester group imparts distinct steric bulk and hydrolytic stability compared to simpler acetate or shorter-chain ester analogs. The compound has a molecular formula of C20H21NO5, a molecular weight of 355.4 g/mol, and a calculated density of 1.344 g/cm³ . It serves as a research chemical and synthetic intermediate, with its value proposition rooted in the unique combination of the benzisoxazole pharmacophore and the hydrolytically resistant pivalate ester, which is not replicated by close-in-class analogs bearing furoate, trimethoxybenzoate, or fluorobenzoate substituents.

Why Generic 1,2-Benzisoxazole Analogs Cannot Substitute for 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl Pivalate


The 1,2-benzisoxazole scaffold is pharmacologically promiscuous, with activity profiles highly sensitive to peripheral substitution patterns [1]. Simple substitution at the 6-position ester can drastically alter physicochemical properties, metabolic stability, and target engagement. For instance, replacing the pivalate group with a furoate (CAS 1049530-91-7) or fluorobenzoate (CAS 1049563-68-9) changes molecular shape, lipophilicity, and hydrogen-bonding capacity, which can shift biological activity profiles unpredictably . The pivalate ester's steric hindrance confers resistance to esterase-mediated hydrolysis—a critical property for applications requiring prolonged stability in biological media or under synthetic conditions. Generic in-class substitution without rigorous comparative validation risks compromising reaction yields, biological assay reproducibility, or pharmacokinetic behavior, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl Pivalate vs. Closest Analogs


Comparative Molecular Weight and Lipophilicity Shift: Pivalate vs. Furoate Ester

The target compound's pivalate ester increases molecular weight by approximately 10 Da and adds two additional rotatable bonds compared to the furoate analog, which is expected to reduce aqueous solubility and increase logP. Calculated logP for 3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate is 4.2 (ACD/Labs), versus 3.1 for the furoate analog, representing a 1.1 log unit increase in lipophilicity that can significantly affect membrane permeability and metabolic clearance . This difference is directly quantifiable and reproducible across prediction platforms.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Steric Parameter Comparison: Pivalate vs. Acetate Ester Bulk at the 6-Position

The Taft steric parameter (Es) for the pivaloyl group is -2.56, compared to -0.38 for an acetyl group, reflecting a 300-fold greater steric demand that impedes nucleophilic attack at the ester carbonyl [1]. This steric shielding is a first-principles predictor of resistance to esterase-mediated hydrolysis. In a structurally related series of benzisoxazole esters, compounds bearing the pivalate group demonstrated a hydrolytic half-life >24 hours in human plasma, whereas acetate analogs were cleaved within 2 hours under identical incubation conditions (37°C, pH 7.4) [2].

Structure-Activity Relationship Enzymatic Stability Prodrug Design

Density and Boiling Point Differentiation: Pivalate vs. Trimethoxybenzoate Analog

The pivalate compound has a calculated density of 1.344 g/cm³ and a predicted boiling point of 582.6°C at 760 mmHg . In contrast, the trimethoxybenzoate analog (CAS 1049562-98-2, molecular weight 465.5 g/mol) has a higher molecular weight and additional aromatic methoxy groups that increase density and boiling point substantially, with a calculated density exceeding 1.38 g/cm³ . The pivalate's lower density and distinct boiling point facilitate differential solvent extraction and distillation-based purification strategies.

Process Chemistry Purification Formulation

Hydrogen Bond Acceptor/Donor Count: Pivalate vs. 2-Fluorobenzoate Analog

The pivalate compound presents 5 hydrogen bond acceptors and 0 hydrogen bond donors, yielding a topological polar surface area (tPSA) of approximately 57 Ų . The 2-fluorobenzoate analog (CAS 1049563-68-9) contains a fluorine atom that can participate in weak C-F···H interactions, increasing effective polar surface area and altering crystal packing. The absence of halogen bonding capability in the pivalate simplifies intermolecular interaction predictions and reduces the propensity for polymorphism that can complicate solid-state characterization and formulation of the fluorobenzoate analog.

Drug Design Molecular Recognition Crystallization

Recommended Application Scenarios for 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl Pivalate Based on Evidence


Preclinical Candidate Profiling Requiring Enhanced Metabolic Stability

When screening benzisoxazole-based lead compounds for in vivo efficacy, the pivalate ester variant is prioritized over acetate or shorter-chain ester analogs due to its >12-fold longer plasma half-life inferred from class-level esterase resistance data [1]. This property is critical for maintaining therapeutic plasma concentrations and reducing dosing frequency in rodent pharmacokinetic studies.

Synthetic Intermediate Requiring Aqueous Stability During Multi-Step Synthesis

The steric shielding provided by the pivalate group (Taft Es = -2.56) protects the ester functionality from premature hydrolysis during aqueous workups or reactions involving nucleophilic reagents [2]. This enables sequential synthetic transformations at other positions of the benzisoxazole core without protecting group loss, a distinct advantage over labile acetate or formate esters.

Physicochemical Reference Standard for Lipophilic Benzisoxazole Derivatives

With a clogP of 4.2 versus 3.1 for the furoate analog, the pivalate compound serves as a high-lipophilicity calibration standard for HPLC retention time indexing and logP determination experiments in benzisoxazole-focused medicinal chemistry programs . Its distinct retention time and UV absorbance profile enable reliable chromatographic method development.

Material Identity Verification via Density Specification

The calculated density of 1.344 g/cm³ provides a simple, non-destructive quality control checkpoint: incoming material can be verified against this specification to distinguish the pivalate ester from the heavier trimethoxybenzoate analog (density >1.38 g/cm³), mitigating supply chain mix-ups without requiring full spectroscopic characterization .

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